

An In-depth Technical Guide to Hydroxy-PEG1-acid

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Compound of Interest

Compound Name: *Hydroxy-PEG1-acid*

Cat. No.: *B608000*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Hydroxy-PEG1-acid**, a heterobifunctional linker widely utilized in bioconjugation and drug development. It details its chemical properties, applications, and the experimental protocols for its use, with a focus on its role in creating antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of Hydroxy-PEG1-acid

Hydroxy-PEG1-acid is a valuable tool in bioconjugation due to its defined structure, which includes a terminal hydroxyl group and a carboxylic acid, separated by a single polyethylene glycol (PEG) unit. This hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.^[1] The primary reactive handle is the terminal carboxylic acid, which can be conjugated to primary amine groups.^[1] The hydroxyl group offers a secondary site for further derivatization.

Property	Value
Molecular Weight	134.13 g/mol
Molecular Formula	C ₅ H ₁₀ O ₄
CAS Number	89211-34-7
Synonym	3-(2-Hydroxyethoxy)propanoic acid
Form	Hydroxy-PEG1-acid
Sodium Salt Form MW	156.1 g/mol

Key Applications in Drug Development

Hydroxy-PEG1-acid serves as a fundamental building block in the construction of complex bioconjugates. Its defined length and dual functionality make it particularly suitable for:

- **Antibody-Drug Conjugates (ADCs):** It is employed as a non-cleavable linker to attach cytotoxic drugs to antibodies.^[2] The stability of the amide bond formed ensures that the cytotoxic payload remains attached to the antibody until it reaches the target cell.
- **PROTAC Synthesis:** As a component of PROTACs, it can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.
- **Bioconjugation:** The carboxylic acid group can be readily conjugated to primary amines on proteins, peptides, or other biomolecules to improve their pharmacokinetic properties, such as increasing solubility and circulation half-life.^[3]

Experimental Protocol: Conjugation of Hydroxy-PEG1-acid to a Primary Amine

This protocol details the conjugation of the carboxylic acid group of **Hydroxy-PEG1-acid** to a primary amine-containing molecule (e.g., a protein or peptide) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This

two-step process involves the activation of the carboxylic acid with EDC and NHS to form a more stable NHS ester, which then efficiently reacts with the primary amine.

Materials:

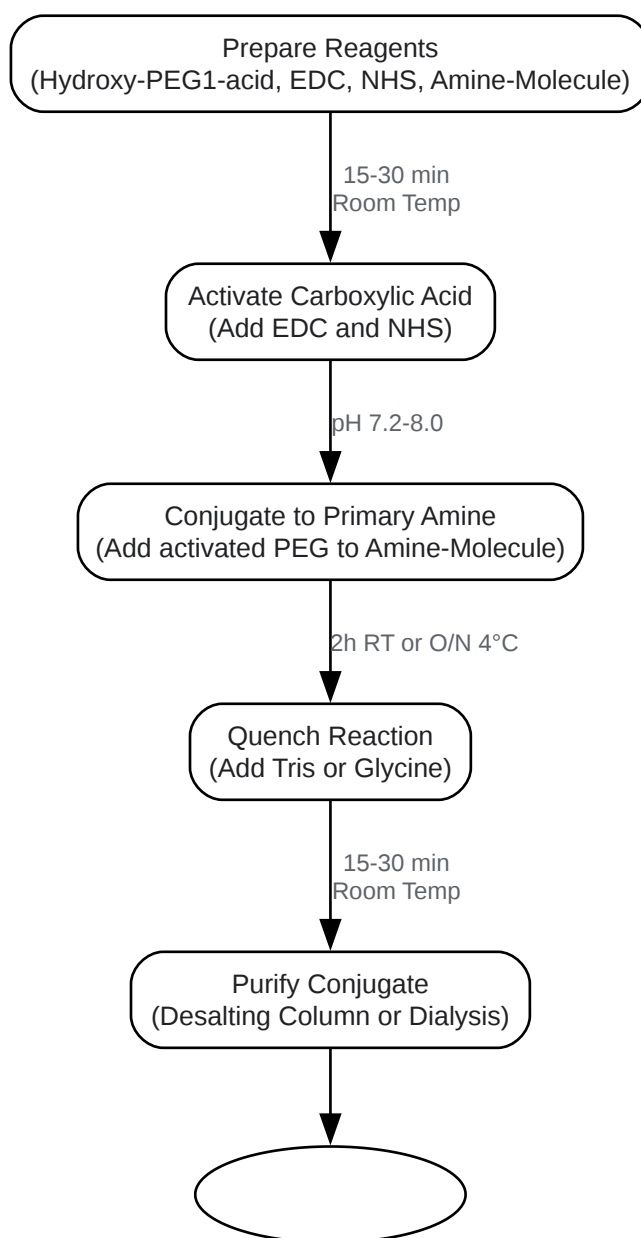
- **Hydroxy-PEG1-acid**
- Amine-containing molecule (e.g., protein, peptide)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Desalting column or dialysis equipment for purification

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **Hydroxy-PEG1-acid** (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
 - Dissolve the amine-containing molecule in the Coupling Buffer at a known concentration. If the buffer contains primary amines (e.g., Tris), it must be exchanged for an amine-free buffer like PBS.
 - Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water.
- Activation of **Hydroxy-PEG1-acid**:

- In a reaction tube, add the desired amount of **Hydroxy-PEG1-acid** stock solution.
- Add a 2- to 10-fold molar excess of EDC and NHS (relative to the **Hydroxy-PEG1-acid**). A common starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS.
- Vortex the mixture briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to the Primary Amine:
 - Add the activated Hydroxy-PEG1-NHS ester solution to the solution of the amine-containing molecule.
 - Ensure the pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with the Coupling Buffer.
 - The molar ratio of the activated PEG linker to the amine-containing molecule should be optimized, but a starting point of a 10- to 50-fold molar excess of the PEG linker is recommended.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
 - Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to consume any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification:
 - Purify the conjugate using a desalting column or dialysis to remove unreacted PEG linker, byproducts (e.g., EDC urea), and unconjugated starting material.

Experimental Workflow Diagram:



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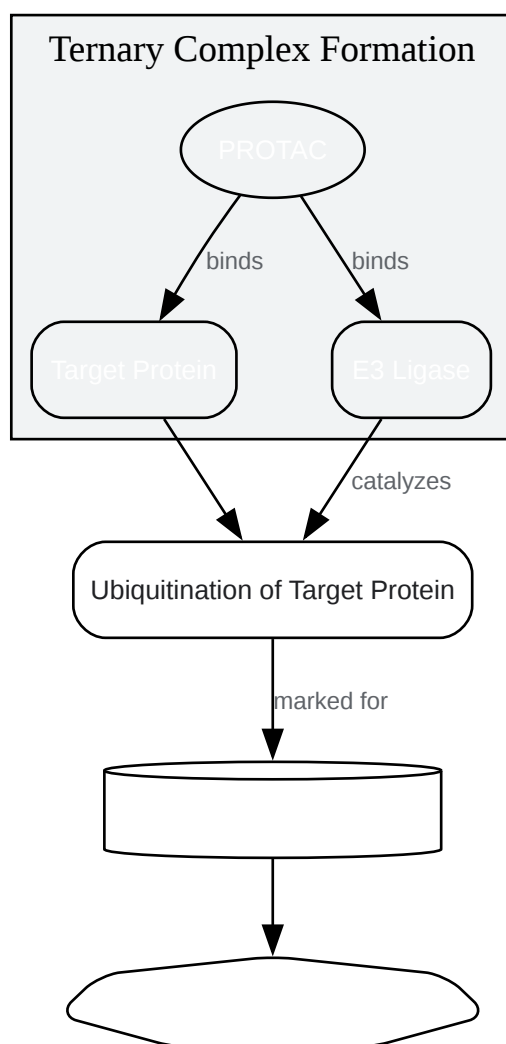
Caption: Workflow for conjugating **Hydroxy-PEG1-acid** to a primary amine.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

While **Hydroxy-PEG1-acid** is a component, its application in PROTACs places it within the broader context of inducing protein degradation through the ubiquitin-proteasome system. A PROTAC molecule consists of two ligands connected by a linker, such as one derived from

Hydroxy-PEG1-acid. One ligand binds to the target protein of interest, and the other binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC Mechanism Diagram:



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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